molecular formula C9H7BrN2O B11790104 4-(4-Bromophenoxy)-1H-pyrazole

4-(4-Bromophenoxy)-1H-pyrazole

Cat. No.: B11790104
M. Wt: 239.07 g/mol
InChI Key: ZAVLEOUUBJCEJA-UHFFFAOYSA-N
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Description

4-(4-Bromophenoxy)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a 4-bromophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenoxy)-1H-pyrazole typically involves the reaction of 4-bromophenol with a suitable pyrazole precursor. One common method is the nucleophilic substitution reaction where 4-bromophenol reacts with a pyrazole derivative under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenoxy)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Stille coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 4-(4-aminophenoxy)-1H-pyrazole derivatives, while coupling reactions can produce more complex biaryl compounds.

Scientific Research Applications

4-(4-Bromophenoxy)-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of new materials with unique electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenoxy)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromophenoxy group can enhance the compound’s binding affinity and specificity through interactions such as hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a pyrazole ring and a bromophenoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new materials.

Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

4-(4-bromophenoxy)-1H-pyrazole

InChI

InChI=1S/C9H7BrN2O/c10-7-1-3-8(4-2-7)13-9-5-11-12-6-9/h1-6H,(H,11,12)

InChI Key

ZAVLEOUUBJCEJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=CNN=C2)Br

Origin of Product

United States

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